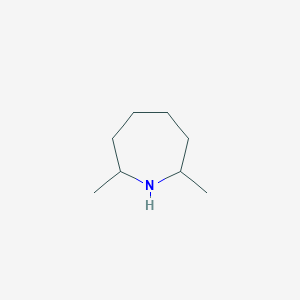

2,7-Dimethyl-azepane

Description

Properties

IUPAC Name |

2,7-dimethylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-5-3-4-6-8(2)9-7/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOFYGXJJVTXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Amines and Amino Alcohols

Cyclization reactions represent a foundational approach to azepane synthesis. For 2,7-dimethyl-azepane, this typically involves intramolecular ring closure of linear precursors bearing pre-installed methyl groups. A common route starts with N-protected 6-amino-2-heptanol , where the amine and alcohol functionalities undergo acid-catalyzed cyclization to form the azepane ring . Key variables include:

-

Catalyst selection : Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) accelerate dehydration and ring formation.

-

Temperature : Reactions proceed optimally between 80–120°C, balancing rate and side-product formation .

-

Protecting groups : tert-Butoxycarbonyl (Boc) or benzyl groups prevent undesired N-alkylation during cyclization.

While this method achieves moderate yields (50–65%), competing elimination pathways often reduce efficiency. For example, incomplete dehydration can yield olefinic byproducts, necessitating rigorous purification .

Cu(I)-Catalyzed Tandem Amination/Cyclization

Recent advances in transition metal catalysis have enabled streamlined access to azepanes. A Cu(I)-mediated tandem amination/cyclization protocol, initially developed for trifluoromethyl-substituted azepines, can be adapted for 2,7-dimethyl derivatives . The reaction employs functionalized allenynes and methyl-substituted amines under optimized conditions:

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cu(MeCN)₄PF₆ (10) | Dioxane | 90 | 8 | 65 |

| 2 | Cu(MeCN)₄PF₆ (10) | Dioxane | 70 | 6 | 91 |

| 3 | CuI (10) | Dioxane | 90 | 8 | NR |

Data adapted from Ref . NR = No Reaction.

The mechanism involves:

-

Alkyne activation by Cu(I), forming a π-complex.

-

Amination at the terminal alkyne carbon, generating a propargylamine intermediate.

Notably, Cu(MeCN)₄PF₆ outperforms other copper sources due to its superior solubility and redox stability. The method achieves yields up to 91% under mild conditions (70°C, 6 h), though scalability is limited by the cost of allenynes.

Osmium-Catalyzed Aminohydroxylation and Ring Closure

Stereoselective synthesis of azepanes has been achieved via osmium-catalyzed tethered aminohydroxylation (TA) of allylic alcohols . For 2,7-dimethyl-azepane, the sequence involves:

-

Grignard addition to aldehyde precursors to install methyl groups.

-

TA reaction with OsO₄/N-methylmorpholine N-oxide (NMO), introducing amine and hydroxyl moieties.

-

Hydrogenolytic debenzylation and reductive amination (RA) to close the seven-membered ring.

Critical parameters include:

-

Lewis acid additives : BF₃·Et₂O enhances diastereoselectivity (3:1 dr) .

-

Hydrogenation conditions : Pd(OH)₂/C selectively reduces intermediates without over-hydrogenation.

This method excels in stereocontrol but requires multi-step purification, resulting in modest overall yields (45–55%) .

Palladium-Mediated Cross-Coupling Approaches

Palladium-catalyzed cross-coupling of α-halo eneformamides with methyl nucleophiles offers a modular route to 2,7-dimethyl-azepane . The process features:

-

Substrate stability : α-Halo eneformamides are bench-stable, unlike traditional enecarbamates.

-

Broad nucleophile scope : Methylzinc bromide and trimethylaluminum couple efficiently.

| Substrate | Nucleophile | Catalyst | Yield (%) |

|---|---|---|---|

| α-Iodo eneformamide | Me₂Zn | Pd(PPh₃)₄ | 78 |

| α-Bromo eneformamide | Me₃Al | Pd(OAc)₂ | 82 |

The reaction proceeds via oxidative addition of Pd(0) into the C–X bond, followed by transmetalation and reductive elimination. This method achieves high yields (75–82%) and excellent functional group tolerance, making it suitable for late-stage diversification .

Comparative Analysis of Synthesis Methods

| Method | Yield Range (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | 50–65 | Low | Moderate | High |

| Cu(I)-Catalyzed | 65–91 | Moderate | Low | Moderate |

| Os-Catalyzed TA | 45–55 | High | Low | Low |

| Pd Cross-Coupling | 75–82 | High | High | Moderate |

Key takeaways:

-

Cyclization remains the most cost-effective for large-scale production despite moderate yields.

-

Pd cross-coupling balances yield and scalability but requires expensive catalysts.

-

Os-catalyzed TA is preferred for stereochemically complex targets.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Alkylated azepanes.

Scientific Research Applications

2,7-Dimethyl-azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-azepane involves its interaction with specific molecular targets. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an inhibitor or activator of enzymes, depending on its structural modifications and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,7-Dimethyl-azepane with structurally related azepane and diazepane derivatives:

Conformational and Crystallographic Differences

- Ring Puckering : In diazepane derivatives like Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate, the seven-membered ring adopts a puckered conformation with parameters $ q2 = 0.45 \, \text{Å}, q3 = 0.79 \, \text{Å} $, influencing intermolecular interactions such as N–H⋯O hydrogen bonds . Methyl groups in 2,7-Dimethyl-azepane may similarly distort ring planarity, affecting packing efficiency and solubility.

- Hybridization Effects : Substituents like oxo or nitro groups alter nitrogen hybridization. For example, the N1 atom in 1,4-diazepane derivatives exhibits sp² hybridization due to conjugation with adjacent carbonyl groups, while N2 remains sp³-hybridized . In 2,7-Dimethyl-azepane, the nitrogen is expected to retain sp³ hybridization, limiting resonance stabilization.

Biological Activity

2,7-Dimethyl-azepane is a seven-membered heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

2,7-Dimethyl-azepane is characterized by two methyl groups located at the 2 and 7 positions of the azepane ring. This specific stereochemistry influences its reactivity and interaction with biological targets. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₅N |

| Molecular Weight | 139.23 g/mol |

| Boiling Point | Approximately 140°C |

| Solubility | Soluble in organic solvents |

The biological activity of 2,7-Dimethyl-azepane is primarily attributed to its interaction with specific enzymes and receptors in the body. The compound may act as an inhibitor or activator of various biochemical pathways, depending on the target. The stereochemistry of 2,7-Dimethyl-azepane plays a significant role in its binding affinity and specificity towards these targets .

Potential Biological Targets

- Enzymes : May inhibit or activate enzymes involved in metabolic pathways.

- Receptors : Could interact with neurotransmitter receptors or other signaling molecules.

Biological Activity

Research indicates that 2,7-Dimethyl-azepane exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial and antifungal properties, making it a candidate for further investigation in the development of new antibiotics .

- Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy by blocking sodium channels, which may extend to 2,7-Dimethyl-azepane .

- Protein Kinase Inhibition : Certain azepane derivatives have been studied for their ability to inhibit protein kinases (PKA and PKB-alpha), which are crucial in cancer signaling pathways .

Case Studies

Several studies have explored the biological effects of azepane derivatives, providing insights into the potential applications of 2,7-Dimethyl-azepane.

Study on Anticonvulsant Properties

A study evaluated the anticonvulsant effects of various azepane derivatives. It was found that specific structural modifications could enhance activity against seizures, suggesting that similar modifications to 2,7-Dimethyl-azepane could yield beneficial effects .

Protein Kinase Inhibition Study

Research focused on novel azepane derivatives demonstrated significant inhibition of PKB-alpha with IC50 values as low as 4 nM for certain compounds. This highlights the potential for 2,7-Dimethyl-azepane to serve as a scaffold for developing selective kinase inhibitors .

Applications

The unique properties of 2,7-Dimethyl-azepane make it a valuable compound in several fields:

- Medicinal Chemistry : Potential use in drug development targeting specific diseases like cancer and epilepsy.

- Agricultural Chemistry : Possible applications in developing agrochemicals due to its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.